molecular formula C19H20N2O3 B6572074 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 922129-95-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No.: B6572074
CAS No.: 922129-95-1
M. Wt: 324.4 g/mol
InChI Key: HXSJFMSKGPIGMS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a 2-methoxybenzamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-16-10-9-14(12-13(16)8-11-18(21)22)20-19(23)15-6-4-5-7-17(15)24-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSJFMSKGPIGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. The key steps include cyclization and oxidation reactions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Formation of the Benzamide Moiety: The benzamide part is synthesized by reacting the appropriate benzoyl chloride with an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Modification Benzamide Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound : N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide 1-Ethyl 2-Methoxy 352.4 Rigid scaffold with moderate lipophilicity; potential kinase or receptor modulation
Compound 35 (from ) : (S/R)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 1-(2-(1-Methylpyrrolidin-2-yl)ethyl) Thiophene-2-carboximidamide 369.2 (free base) Chiral separation via SFC; enantiomers show distinct optical rotations ([α]₂₅⁵₈₉ = −18.0° for (S)-enantiomer)
Compound from : 2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 1-Ethyl 2-(Difluoromethylsulfanyl) 401.4 Increased lipophilicity due to difluoromethylthio group; potential enhanced membrane permeability
Compound from : 5-Chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 1-Methyl 5-Chloro-2-methoxy 344.8 Chloro substituent may enhance electron-withdrawing effects, altering binding affinity
Key Observations:
  • Core Alkyl Groups : The 1-ethyl group in the target compound vs. 1-methyl () or 1-(2-(1-methylpyrrolidin-2-yl)ethyl) () influences steric bulk and hydrophobicity. Ethyl groups may enhance metabolic stability compared to methyl .
  • Chirality : Enantiomers of structurally complex analogues (e.g., ) exhibit distinct biological activities, underscoring the importance of stereochemistry in optimizing target engagement .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure combines a tetrahydroquinoline core with a methoxybenzamide moiety, suggesting potential for diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of 324.4 g/mol. The compound's structure includes:

  • A tetrahydroquinoline ring.
  • An ethyl group at the 1-position.
  • A methoxy group at the 2-position of the benzamide.

The biological activities of this compound are primarily attributed to its interactions with various biological targets:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, disrupting cellular functions and potentially leading to therapeutic effects against diseases such as cancer and infections.

Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

DNA/RNA Interaction : The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Research Findings

A summary of significant findings related to the biological activity of this compound is presented in the table below:

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in several cancer cell lines; inhibits proliferation.
Antiviral PotentialExhibits inhibitory effects against influenza A virus; further studies needed for confirmation.
Anti-inflammatory EffectsReduces levels of inflammatory markers in vitro; potential for treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds within the tetrahydroquinoline class:

  • Case Study on Cancer Treatment : A study demonstrated that a related tetrahydroquinoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Antiviral Efficacy Assessment : Research on structurally similar compounds showed promising results against viral infections such as hepatitis C and HIV, suggesting that this compound may share similar properties.

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